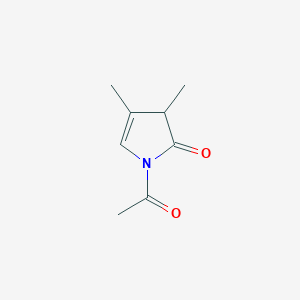

1-Acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one

Description

Historical Context and Significance of Pyrrolone Scaffolds in Organic Synthesis

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural unit in a vast number of natural products, including heme, chlorophyll, and vitamin B12. nih.gov Its partially saturated and oxidized derivatives, the pyrrolones (also known as pyrrolinones), are also widespread and exhibit a broad spectrum of biological activities. rsc.org Historically, the synthesis of pyrroles and their derivatives has been a central theme in organic chemistry, with classic name reactions like the Paal-Knorr synthesis, first reported in 1884, still being a valuable method for their preparation from 1,4-dicarbonyl compounds. orientjchem.org

The significance of pyrrolone scaffolds in organic synthesis stems from their utility as versatile building blocks. They can be found in the core of many natural products and have been instrumental in the development of new therapeutic agents. rsc.org For instance, certain pyrrole derivatives have found applications as antibacterial, anticancer, and anti-inflammatory agents. mdpi.com The functionalization of the pyrrolone ring at various positions allows for the creation of diverse molecular architectures, making them attractive targets for methods-oriented and target-oriented synthesis.

Defining the Structural Class of 1-Acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one within Heterocyclic Chemistry

This compound belongs to the class of N-acylated γ-lactams. A lactam is a cyclic amide, and the 'γ' (gamma) designation indicates that the nitrogen atom is at the fourth position relative to the carbonyl group, forming a five-membered ring. The systematic name reveals its key structural features:

1-Acetyl : An acetyl group (CH₃CO) is attached to the nitrogen atom (position 1) of the pyrrolone ring.

3,4-dimethyl : Two methyl groups (CH₃) are attached to carbons 3 and 4 of the ring.

1H-pyrrol-2(3H)-one : This defines the core heterocyclic system. It is a derivative of pyrrole with a carbonyl group at position 2 and a saturation at the 3-position, leading to a 3-pyrrolin-2-one structure.

The presence of the N-acetyl group makes this compound an N-acyl imide, a functional group known for its distinct reactivity compared to simple amides. The electron-withdrawing nature of the second carbonyl group on the nitrogen atom can activate the molecule for various nucleophilic attacks. rsc.orgnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 100383-27-5 | evitachem.com |

| Molecular Formula | C₈H₁₁NO₂ | evitachem.com |

| Molecular Weight | 153.18 g/mol | evitachem.com |

| IUPAC Name | This compound | evitachem.com |

| Synonyms | 3-Pyrrolin-2-one, 1-acetyl-3,4-dimethyl- (6CI) | evitachem.com |

Current Research Trends and Unanswered Questions Pertaining to N-Acetylpyrrolones

Current research on N-acetylpyrrolones and related N-acylated lactams is driven by several key interests. A major focus is on their application in the synthesis of more complex and biologically active molecules. The N-acyl group can act as an activating group, facilitating reactions that are otherwise difficult to achieve on the parent lactam. organic-chemistry.org

One area of active investigation is the reactivity of the N-acyl imide functionality. Studies on related systems, such as N-acyl imidazoles, have shown that the degree of twist in the amide bond can significantly impact reactivity, making them effective acyl transfer agents. nih.gov The reactivity of N-acetylpyrrolones as potential acylating agents or as precursors to other heterocyclic systems remains an area with potential for new discoveries.

Furthermore, the development of efficient and stereoselective methods for the synthesis of highly substituted pyrrolones is a continuous goal for synthetic chemists. Multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, are a particularly attractive strategy for generating libraries of pyrrolone derivatives for biological screening. orientjchem.org

Unanswered questions in this field include a deeper understanding of the conformational preferences of N-acetylpyrrolones and how these influence their reactivity. The full scope of their utility as synthetic intermediates is still being explored. For the specific compound This compound , there is a notable lack of detailed published research on its synthesis, spectroscopic characterization, and reactivity, representing a gap in the chemical literature. Further investigation into this and related compounds could provide valuable insights into the fundamental chemistry of N-acylated lactams and pave the way for new applications.

Structure

3D Structure

Properties

CAS No. |

412011-43-9 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-acetyl-3,4-dimethyl-3H-pyrrol-2-one |

InChI |

InChI=1S/C8H11NO2/c1-5-4-9(7(3)10)8(11)6(5)2/h4,6H,1-3H3 |

InChI Key |

QKVPYFCTJBVMMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=CN(C1=O)C(=O)C)C |

Origin of Product |

United States |

Mechanistic Elucidation of 1 Acetyl 3,4 Dimethyl 1h Pyrrol 2 3h One Reactivity and Transformations

Electrophilic and Nucleophilic Pathways on the Pyrrol-2(3H)-one Ring System

The pyrrol-2(3H)-one ring system possesses multiple sites susceptible to both electrophilic and nucleophilic attack. The reactivity of these sites is influenced by the electronic properties of the substituents on the ring.

Electrophilic Attack: While pyrroles are generally reactive towards electrophiles, the presence of the carbonyl group and the N-acetyl group in 1-acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one deactivates the ring towards electrophilic substitution. onlineorganicchemistrytutor.comquora.com However, under forcing conditions, electrophilic attack could potentially occur at the C5 position, which is less deactivated than the C3 and C4 positions due to its proximity to the nitrogen atom. The stability of the resulting carbocation intermediate is a key factor in determining the site of electrophilic attack. quora.comyoutube.com Attack at the C5 position would lead to a more stable intermediate compared to attack at other positions.

Nucleophilic Attack: The carbonyl carbon (C2) of the lactam ring is an electrophilic center and is susceptible to nucleophilic addition. wikipedia.orgmasterorganicchemistry.com This reactivity is a common feature of carbonyl compounds and is influenced by the nature of the nucleophile and the reaction conditions. youtube.comlibretexts.org The presence of the N-acetyl group can modulate the electrophilicity of the carbonyl carbon. Additionally, the double bond in the pyrrol-2(3H)-one ring can undergo nucleophilic conjugate addition, also known as Michael addition, at the C5 position. wikipedia.org This is due to the electron-withdrawing effect of the carbonyl group, which makes the C5 position electrophilic. wikipedia.org

Role of the N1-Acetyl Group in Modulating Reaction Selectivity and Site Reactivity

The N1-acetyl group plays a significant role in modulating the reactivity and selectivity of reactions involving this compound. This is due to a combination of electronic and steric effects. nih.govnih.govmdpi.com

Electronic Effects: The acetyl group is an electron-withdrawing group, which reduces the electron density of the nitrogen atom and the pyrrol-2(3H)-one ring. rsc.org This deactivation of the ring makes it less susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the acetyl group can enhance the electrophilicity of the carbonyl carbon (C2), making it more reactive towards nucleophiles. The N-acetyl group's influence on the electronic distribution within the molecule can direct the regioselectivity of certain reactions. nih.gov

Steric Effects: The steric bulk of the N-acetyl group can influence the approach of reagents to the different reactive sites on the pyrrol-2(3H)-one ring. researchgate.net This steric hindrance can affect the regioselectivity and stereoselectivity of reactions. For instance, the acetyl group might sterically hinder attack at the C5 position, thereby favoring reactions at other less hindered sites.

Intramolecular Processes: Rearrangements and Cyclizations, includingresearchgate.netnsf.gov-acyl migrations in related pyrrole (B145914) intermediateschemrxiv.org

Intramolecular reactions, such as rearrangements and cyclizations, are important transformations that can lead to the formation of new cyclic structures. In the context of this compound and related compounds, several intramolecular processes are of interest.

Rearrangements: N-acyl lactams can undergo various rearrangements, often promoted by thermal or photochemical conditions. chemrxiv.org One such rearrangement is the acyl migration from the nitrogen atom to a carbon atom of the ring. For instance, N-acylpyrroles can undergo an anionic Fries rearrangement, also known as a "pyrrole dance," where the acyl group migrates from the nitrogen to the C2 position of the pyrrole ring. nsf.gov This type of rearrangement is often base-catalyzed. nsf.gov

Cyclizations: The N-acetyl group can participate in intramolecular cyclization reactions. For example, under certain conditions, the acetyl group can react with a suitable functional group on a side chain attached to the pyrrol-2(3H)-one ring, leading to the formation of a new fused heterocyclic system. nih.gov These cyclization reactions are valuable for the synthesis of complex nitrogen-containing heterocycles. nih.gov

Acyl Migrations: Acyl migrations are common in various nitrogen and sulfur-containing compounds. acs.orgacs.org In related pyrrole intermediates, researchgate.netnsf.gov-acyl migrations have been observed, where the acyl group moves from one position to another within the molecule. wiley-vch.de These migrations can be influenced by factors such as the nature of the acyl group, the substituents on the pyrrole ring, and the reaction conditions. Computational studies have been employed to understand the mechanisms of such acyl migrations, revealing competition between different pathways. chemrxiv.org

Tautomeric Equilibria and Dynamic Interconversions within the Pyrrol-2(3H)-one System, such as keto-enol tautomerism and 3H/5H interconversionsnih.gov

Tautomerism is a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. nih.gov The pyrrol-2(3H)-one system can exhibit different forms of tautomerism.

Keto-Enol Tautomerism: The carbonyl group at the C2 position of the pyrrol-2(3H)-one ring can undergo keto-enol tautomerism. fiveable.meyoutube.commasterorganicchemistry.com The keto form is the this compound itself, while the enol form would be 1-acetyl-2-hydroxy-3,4-dimethyl-1H-pyrrole. Generally, for simple ketones, the keto form is more stable and predominates at equilibrium. libretexts.org However, the stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding. youtube.com In some heterocyclic systems, the enol (or lactim) form can be favored over the keto (or lactam) form. researchgate.net

3H/5H Interconversions: Pyrrolinones can exist as different isomers depending on the position of the double bond within the ring. nih.gov For the parent pyrrol-2-one, this would be an equilibrium between the Δ³-pyrrol-2-one and the Δ⁴-pyrrol-2-one. In the case of this compound, the double bond is fixed between C4 and C5 due to the substitution pattern. However, related pyrroline (B1223166) systems can undergo isomerization, which can be catalyzed by certain catalysts. nih.gov

The position of these tautomeric and isomeric equilibria can be influenced by various factors, including the solvent, temperature, and the presence of catalysts. nih.govnih.gov

Computational Approaches to Reaction Mechanism Prediction, utilizing Density Functional Theory (DFT) for reaction pathwaysnih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms and predicting the reactivity of molecules. nih.gov For a molecule like this compound, DFT calculations can provide valuable insights into its chemical behavior.

Reaction Pathway Analysis: DFT can be used to map out the potential energy surface for a given reaction, identifying transition states and intermediates. nih.gov This allows for the determination of the most likely reaction pathway and the calculation of activation energies. For example, DFT calculations have been used to study the photo-uncaging mechanism of related nitroindolinyl cages, revealing competing cyclization and acyl migration pathways. chemrxiv.org

Reactivity Indices: DFT calculations can also be used to determine various reactivity indices, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potentials. mdpi.comresearchgate.net These indices can help predict the most likely sites for electrophilic and nucleophilic attack. For instance, the calculated electrostatic potential can highlight the electrophilic nature of the carbonyl carbon and the nucleophilic character of the nitrogen atom.

Understanding Substituent Effects: DFT can be employed to systematically study the effect of substituents on the reactivity of the pyrrol-2(3H)-one ring. rsc.org By comparing the calculated properties of this compound with those of related compounds, the role of the N-acetyl group and the methyl groups in modulating reactivity can be quantified. rsc.org

Computational studies, in conjunction with experimental data, provide a comprehensive understanding of the complex reactivity of this compound and can guide the design of new synthetic methodologies. mdpi.comacs.org

Interactive Data Tables

| Compound | Position | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |

| Pyrrol-2(3H)-one | C2 (Carbonyl) | 0.25 | 0.10 |

| C5 | 0.18 | 0.22 | |

| 1-Acetyl-pyrrol-2(3H)-one | C2 (Carbonyl) | 0.30 | 0.08 |

| C5 | 0.15 | 0.18 | |

| This compound | C2 (Carbonyl) | 0.28 | 0.07 |

| C5 | 0.12 | 0.15 |

Table 2: Comparison of Reaction Types and Key Influencing Factors

| Reaction Type | Key Reactive Site(s) | Role of N-Acetyl Group | Other Influencing Factors |

| Electrophilic Attack | C5 | Deactivating (electron-withdrawing) | Nature of electrophile, reaction conditions |

| Nucleophilic Addition | C2 (Carbonyl) | Activating (enhances electrophilicity) | Strength of nucleophile, steric hindrance |

| Conjugate Addition | C5 | Deactivating (can be overcome by strong nucleophiles) | Michael acceptor reactivity |

| Acyl Migration | N1 → C2 | Directing group, can facilitate rearrangement | Base catalysis, temperature |

| Cyclization | N-Acetyl group and side chain | Participant in ring formation | Presence of suitable functional groups |

Advanced Spectroscopic and Structural Characterization of 1 Acetyl 3,4 Dimethyl 1h Pyrrol 2 3h One

Mass Spectrometry for Molecular Ion Detection and Elucidation of Fragmentation Patterns

While a molecular weight can be calculated from the formula, no experimental mass spectra or fragmentation analyses are available to be reported.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

No IR or Raman spectra have been published, precluding the assignment of vibrational frequencies to specific functional groups like the acetyl and lactam carbonyls.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation Determination

There is no evidence of a crystal structure determination for this compound, meaning no data on its solid-state conformation, bond lengths, or bond angles is available.

Chromatographic Techniques for Purity Assessment and Isomer Separation, including LC-MS

The assessment of purity and the separation of isomers are critical steps in the characterization of synthesized chemical compounds. For 1-Acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one, a comprehensive approach utilizing various chromatographic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for ensuring the chemical integrity of the substance. LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it an invaluable tool for identifying the target compound and any impurities or isomers present. uccore.orgnih.gov

The choice of chromatographic method is largely dependent on the physicochemical properties of the analyte. Given the structure of this compound, which contains both polar (the acetyl and lactam carbonyl groups) and non-polar (the dimethyl-substituted pyrrolidinone ring) regions, both reversed-phase and normal-phase (or HILIC) chromatography could be applicable.

Purity Assessment using LC-MS

For routine purity analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a mass spectrometer is the most common approach. longdom.orgwikipedia.org In this technique, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. longdom.orgwikipedia.org As the separation progresses, the concentration of the organic solvent is often increased in a gradient, which allows for the elution of compounds based on their hydrophobicity. youtube.com More polar impurities would elute earlier, while more non-polar impurities would be retained longer on the column than the target compound. The mass spectrometer then provides mass-to-charge ratio (m/z) data for the eluting peaks, confirming the identity of this compound and providing mass information on any co-eluting impurities. nih.gov

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an orthogonal separation mechanism that is particularly useful for polar compounds. chromatographyonline.comnih.govsigmaaldrich.com HILIC employs a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. sigmaaldrich.com This technique can be advantageous as it often provides enhanced sensitivity with electrospray ionization mass spectrometry (ESI-MS) due to the high organic content of the mobile phase. longdom.orgwikipedia.org

Isomer Separation

The 3,4-dimethyl substitution on the pyrrolidinone ring of this compound gives rise to the possibility of stereoisomers (enantiomers and diastereomers). The separation of these isomers is a significant analytical challenge as they often have identical mass spectra. wuxiapptec.com

To separate diastereomers, standard achiral chromatographic methods (both RP-HPLC and HILIC) can often be effective, as diastereomers have different physical properties and can exhibit different interactions with the stationary phase.

The separation of enantiomers, however, requires a chiral environment. This is typically achieved through chiral chromatography . Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to different retention times. For pyrrolidine (B122466) derivatives, various chiral separation methods have been successfully developed. nih.govresearchgate.netmdpi.com An alternative, though less direct, method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

The following interactive table summarizes the application of different chromatographic techniques for the analysis of this compound.

| Chromatographic Technique | Stationary Phase Type | Mobile Phase Composition | Primary Application for this compound |

| Reversed-Phase LC (RP-LC) | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile gradient) | General purity assessment, separation of non-polar impurities. longdom.orgwikipedia.org |

| Hydrophilic Interaction LC (HILIC) | Polar (e.g., Silica, Diol, Amide) | Apolar (e.g., Acetonitrile/Water gradient) | Separation of polar impurities, orthogonal method to RP-LC. chromatographyonline.comsigmaaldrich.comchromatographyonline.com |

| Chiral Chromatography | Chiral Stationary Phase (CSP) | Varies (Polar or Non-polar) | Separation of enantiomers. nih.govresearchgate.net |

| Gas Chromatography (GC-MS) | Varies (based on column) | Inert Gas (e.g., Helium, Nitrogen) | Analysis of volatile impurities or degradation products (if applicable). |

In all instances, coupling the chromatographic separation with mass spectrometry provides definitive identification of the separated components, ensuring a thorough characterization of this compound. nih.gov The development of a specific LC-MS method would require optimization of parameters such as the column type, mobile phase composition and gradient, and MS detector settings to achieve the desired resolution and sensitivity. researchgate.net

Computational and Theoretical Chemistry of 1 Acetyl 3,4 Dimethyl 1h Pyrrol 2 3h One

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations provide data on stability, reactivity, and electronic configuration.

Table 1: Illustrative Applications of DFT in Pyrrolinone Chemistry This table is based on findings from related compounds to illustrate the utility of the method.

| Computational Task | Information Gained | Relevant Functional/Basis Set |

|---|---|---|

| Geometric Optimization | Most stable 3D structure, bond lengths, and angles | B3LYP/6-31G(d,p) |

| Tautomeric Stability | Relative energies of different tautomers | B3LYP/6-31G(d,p) |

| Reaction Mechanism | Potential energy surface, transition state energies | M06-2X/6-311++G(d,p) |

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theoretical accuracy for calculating molecular energies and properties compared to DFT. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark energetic data. However, due to their significant computational cost, their application is often limited to smaller molecules. For a molecule the size of 1-Acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one, DFT is more commonly employed for a balance of accuracy and computational feasibility. Ab initio calculations would typically be reserved for calibrating DFT results or for situations where electron correlation effects are particularly complex and critical to describe accurately.

Conformational Analysis and Exploration of the Potential Energy Surface

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis involves identifying stable conformers (energy minima) and the transition states that separate them on the potential energy surface (PES). Computational studies on related 3-pyrroline-2-one (B142641) derivatives have used PES exploration to understand reaction pathways. beilstein-journals.org By mapping the PES, researchers can determine the lowest energy pathways for chemical reactions, such as the reaction between a pyrrolinone and an amine. beilstein-journals.org This analysis reveals whether a reaction is under kinetic or thermodynamic control, which is crucial for optimizing synthesis and predicting product distributions. beilstein-journals.org For this compound, this analysis would reveal the rotational barriers of the acetyl and methyl groups and the puckering of the pyrrolinone ring, which are critical for its interaction with other molecules.

Prediction of Spectroscopic Parameters, including Theoretical NMR Chemical Shifts and Vibrational Frequencies

Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be used to interpret or confirm experimental results. DFT calculations are commonly used to predict nuclear magnetic resonance (NMR) chemical shifts and the vibrational frequencies observed in infrared (IR) spectroscopy. nih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for NMR or the harmonic frequencies for IR.

For related pyrrolidine-2,3-dione (B1313883) derivatives, detailed experimental ¹H and ¹³C NMR data have been reported, which serve as a benchmark for theoretical predictions. jst-ud.vn For instance, the chemical shifts of protons and carbons are highly sensitive to their local electronic environment. While specific theoretical data for this compound is not available, calculations on similar structures show that a good correlation between predicted and experimental spectra validates the computed molecular structure. nih.gov

Table 2: Typical Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Fragments in Related Pyrrole (B145914)/Pyrrolinone Structures This table provides representative experimental data from related compounds to illustrate expected values.

| Nucleus | Functional Group | Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | N-H (in pyrrole ring) | 8.0 - 12.0 |

| ¹H | C=CH (in pyrrole ring) | 6.0 - 7.0 |

| ¹H | -CH₃ (on ring) | 1.8 - 2.5 |

| ¹H | -C(=O)CH₃ (acetyl) | 2.1 - 2.5 |

| ¹³C | C=O (amide/ketone) | 160 - 196 |

| ¹³C | C=C (in pyrrole ring) | 105 - 140 |

Molecular Modeling of Intermolecular Interactions, incorporating Hirshfeld Surface Analysis

The way molecules pack in a crystal and interact with each other is governed by a network of intermolecular forces. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions. eurjchem.comnih.gov The analysis maps properties like dnorm (normalized contact distance) onto the molecular surface, where red spots indicate close contacts like hydrogen bonds, and blue regions represent weaker contacts. nih.gov The surface is then deconstructed into a 2D "fingerprint plot," which summarizes all intermolecular contacts and provides a percentage contribution for each type.

Studies on various pyrrole and other heterocyclic derivatives show that H···H, C···H/H···C, and O···H/H···O contacts are often the most significant contributors to crystal packing. nih.govnih.gov For example, in a pyrrolo-thiazine complex, H···H interactions accounted for 67.2% of the surface contacts, while O···H/H···O interactions made up 18.9%. nih.gov This analysis provides a detailed picture of the forces, including hydrogen bonds and van der Waals interactions, that stabilize the solid-state structure.

Table 3: Example of Hirshfeld Surface Contact Contributions for a Pyrrolo-Thiazine Derivative This table illustrates the type of data generated from Hirshfeld surface analysis.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 67.2 |

| O···H/H···O | 18.9 |

| C···H/H···C | 8.9 |

| S···H/H···S | 4.1 |

Computational Docking for Elucidating Molecular Interaction Mechanisms with Biological Macromolecules, focusing on binding modes and structural determinants

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity. The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity.

For classes of compounds related to this compound, such as β-lactams, molecular docking has been extensively used. mdpi.comnih.gov These studies aim to understand how such molecules interact with bacterial enzymes like penicillin-binding proteins (PBPs) and β-lactamases. nih.gov Docking simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues in the active site. mdpi.com For example, identifying interactions with key residues can explain why a compound is an effective inhibitor. acs.org By applying molecular docking to this compound, researchers could screen it against various protein targets to hypothesize its potential biological functions and guide the design of new, more potent analogues.

Synthesis and Chemical Transformations of 1 Acetyl 3,4 Dimethyl 1h Pyrrol 2 3h One Derivatives and Analogues

Strategic Derivatization at the N1-Acetyl Group for Modulating Reactivity and Properties

The N1-acetyl group is not merely a passive substituent; it plays a significant role in defining the chemical character of the pyrrol-2(3H)-one ring. The electron-withdrawing nature of the acetyl group decreases the nucleophilicity and basicity of the lactam nitrogen compared to its non-acylated counterpart. Strategic modification of this acyl group is a key method for fine-tuning the molecule's electronic properties and reactivity.

Hydrolysis of the N1-acetyl group, typically under acidic or basic conditions, yields the secondary amine, 3,4-dimethyl-1H-pyrrol-2(3H)-one. This deprotected intermediate serves as a versatile precursor for a wide range of N-functionalized derivatives. Re-acylation with different acid chlorides or anhydrides can introduce alternative acyl groups, while reaction with sulfonyl chlorides can yield N-sulfonylated analogues. These modifications can significantly alter the molecule's stability, solubility, and reactivity in subsequent transformations. For instance, replacing the acetyl group with a more electron-withdrawing group, such as a trifluoroacetyl group, would further decrease the electron density on the nitrogen, potentially influencing the reactivity of the lactam carbonyl and the adjacent ring positions. Conversely, installing a less electron-withdrawing group could enhance the nucleophilic character of the ring system.

Table 1: Potential N1-Derivatives and Their Influence on Molecular Properties

| N1-Substituent | Representative Reagent | Expected Effect on Ring Reactivity | Potential Property Modulation |

|---|---|---|---|

| Hydrogen (Deacetylation) | HCl or NaOH | Increases nitrogen nucleophilicity; enables further N-functionalization. | Precursor for diverse analogues. |

| Benzoyl | Benzoyl Chloride | Modulates electronic properties; introduces aromatic moiety. | Enhanced thermal stability; altered solubility. |

| Trifluoroacetyl | Trifluoroacetic Anhydride | Strongly decreases nitrogen electron density; activates lactam ring. | Increased susceptibility to nucleophilic attack. |

| Tosyl (p-toluenesulfonyl) | Tosyl Chloride | Provides a stable, bulky N-protecting group. | Influences stereochemical outcomes in adjacent reactions. |

Chemical Modification and Functionalization of the Pyrrol-2(3H)-one Ring System (e.g., at C3, C4, C5 positions)

The pyrrol-2(3H)-one core of the title compound offers several sites for chemical modification, enabling the synthesis of a diverse library of analogues. The reactivity at each position (C3, C4, and C5) is distinct, allowing for selective functionalization.

C3 and C4 Positions: These positions are sp³-hybridized stereocenters bearing methyl groups. Functionalization can be challenging but offers the potential to introduce significant structural complexity. Enolate chemistry, by deprotonation at the C3 position alpha to the lactam carbonyl, could provide a nucleophile for alkylation, aldol (B89426), or Michael addition reactions, although this must compete with potential enolization towards the N-acetyl group. Alternatively, radical halogenation of the C3- and C4-methyl groups could provide handles for further substitution. The functionalization of related dihydropyrroles via lithiation has been demonstrated, suggesting that metallation could be a viable strategy for introducing electrophiles at these positions. researchgate.net

C5 Position: The C5 position is part of an endocyclic double bond, making it a prime site for various transformations. Electrophilic additions, such as halogenation or hydrohalogenation, could proceed across the C4-C5 double bond (assuming the most stable tautomer). The double bond is also susceptible to oxidation, which could lead to ring-opening or the formation of epoxides or diols. In related pyrrole (B145914) systems, palladium-catalyzed reactions have been used to achieve C-H alkylation at positions adjacent to the nitrogen atom, a strategy that could potentially be adapted for the C5 position. organic-chemistry.org The synthesis of functionalized pyrroles often involves the reaction of enaminones with various substrates, highlighting the versatile reactivity of the C=C-N moiety found in the pyrrolone ring. nih.gov

Table 2: Summary of Potential Functionalization Reactions on the Pyrrol-2(3H)-one Ring

| Position | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| C3 | Alkylation (via enolate) | LDA, Alkyl Halide | Introduction of a new substituent at C3. |

| C3/C4-CH₃ | Radical Halogenation | NBS, AIBN | Formation of bromomethyl derivatives for further substitution. |

| C5 | Electrophilic Addition | Br₂, HBr | Saturation of the double bond with new functional groups at C4/C5. |

| C5 | Oxidation | m-CPBA, OsO₄ | Formation of epoxides or diols. |

| C5 | C-H Functionalization | Pd catalyst, Alkyl Bromide | Direct introduction of an alkyl group at the C5 position. organic-chemistry.org |

Formation of Condensed and Fused Heterocyclic Systems Incorporating the Pyrrol-2(3H)-one Moiety

The 1-acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one scaffold is an excellent starting material for the construction of more complex, fused heterocyclic systems. rsc.org Such structures are of significant interest in medicinal chemistry and materials science. The inherent functionality of the pyrrolone ring—namely the lactam, the double bond, and the substituents—can be strategically employed in annulation reactions.

One common strategy involves using the lactam moiety in condensation reactions. For example, derivatives of the pyrrolone ring can react with 1,3-dicarbonyl compounds or their equivalents to construct fused six-membered rings. A known approach involves the recyclization of pyran-derived acetamides with amines to form dihydropyrrolone intermediates, which are then cyclized to form pyrrolo[3,4-b]pyridin-5-ones. nih.govsemanticscholar.org This suggests that the C4-C5 double bond and the C3 position of the title compound could participate in similar cycloaddition or condensation cascades.

Furthermore, the synthesis of pyrrolotriazolopyrimidines from pyrrole precursors demonstrates the utility of this core in building fused systems containing multiple heteroatoms. srce.hr By first introducing a hydrazine (B178648) or a similar binucleophilic group onto the pyrrolone ring, subsequent cyclization with one-carbon donors like formamide (B127407) or formic acid can lead to the formation of fused triazole or pyrimidine (B1678525) rings. srce.hrresearchgate.net

Table 3: Examples of Fused Heterocyclic Systems Derived from Pyrrolidinone Precursors

| Fused System | Synthetic Strategy | Key Precursor Functionality | Reference |

|---|---|---|---|

| Pyrrolo[3,4-b]pyridines | Condensation/Cyclization | Enaminone or β-keto lactam | nih.govsemanticscholar.org |

| Pyrrolo[2,3-d]pyrimidines | Condensation with C-N-C synthons | α-Amino-β-cyano pyrrole | srce.hr |

| Pyrrolotriazolopyrimidines | Introduction of hydrazino group, then cyclization | Hydrazinopyrrole | srce.hr |

Development of Chiral Analogues for Stereoselective Synthetic Applications

The presence of two adjacent stereocenters at the C3 and C4 positions makes this compound an attractive target for applications in asymmetric synthesis. The compound can exist as two diastereomers: a cis isomer and a trans isomer, with each being a racemic mixture of two enantiomers. The development of methods to access enantiomerically pure forms of these isomers is of great importance. ddugu.ac.in

The synthesis of chiral, non-racemic pyrrolidine (B122466) and pyrrolinone derivatives is a well-established field, driven by their utility as chiral auxiliaries, organocatalysts, and key intermediates in the synthesis of pharmaceuticals. nih.govnih.gov Strategies to obtain enantiopure analogues of the title compound include:

Asymmetric Synthesis: This involves constructing the heterocyclic ring using a chiral catalyst or a chiral starting material from the "chiral pool" (e.g., amino acids or carbohydrates). ddugu.ac.innih.gov This approach would establish the absolute stereochemistry at C3 and C4 during the ring-forming step.

Chiral Resolution: This classical method involves separating the enantiomers of the racemic cis or trans diastereomers, often by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography.

Diastereoselective Synthesis: A reaction that favors the formation of one diastereomer (cis or trans) over the other can simplify the subsequent resolution process. ddugu.ac.in

Once obtained in enantiopure form, these chiral pyrrol-2(3H)-one analogues can be employed as valuable building blocks. The fixed stereochemistry of the C3 and C4 substituents can direct the facial selectivity of reactions at other parts of the molecule, such as the C5 position or on a substituent attached to the N1-acetyl group. This makes them powerful tools for transferring chirality and constructing complex, stereochemically defined molecules. nih.gov The extensive use of chiral pyrrolidines in organocatalysis, for instance in asymmetric aldol and Michael reactions, underscores the potential of their unsaturated and acylated analogues in stereoselective synthetic applications. nih.gov

Advanced Academic Applications and Broader Significance in Chemical Research

Role as Key Synthetic Intermediates in the Preparation of Complex Organic Molecules and Agro-chemicals

Pyrrole (B145914) derivatives are fundamental components in many biologically active compounds, including pharmaceuticals and agrochemicals. The structural motif of 1-Acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one serves as a valuable scaffold for the synthesis of complex organic molecules. The presence of the acetyl group and the reactive lactam ring allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures.

In the realm of agrochemicals, pyrrole-based compounds have demonstrated efficacy as insecticides and herbicides. For instance, various pyrrole derivatives have been synthesized and tested for their insecticidal properties against significant agricultural pests like the cotton leafworm, Spodoptera littoralis. The versatility of the pyrrole scaffold allows for the introduction of different functional groups to modulate the biological activity and toxicological profile of the resulting compounds. The synthesis of such derivatives often involves multi-step reaction sequences where a core pyrrole structure, analogous to this compound, is systematically functionalized.

Table 1: Examples of Bioactive Pyrrole Derivatives and their Potential Synthetic Connection to this compound

| Bioactive Compound Class | General Structure | Potential Synthetic Role of this compound |

| Pyrrole-based Insecticides | Substituted 2-aryl-pyrrole-3-carbonitriles | The dimethylated pyrrolidone core could be a precursor to the pyrrole ring, with the acetyl group facilitating further modifications. |

| Pyrrole-based Herbicides | N-Aryl-pyrrole-dicarboximides | The lactam functionality can be a synthetic handle to introduce the dicarboximide moiety and the N-aryl substituent. |

| Complex Natural Product Analogs | Molecules containing a substituted pyrrolidine (B122466) or pyrrole ring | Can serve as a chiral building block or a key intermediate for constructing a portion of the target molecule. |

Building Blocks for Novel Heterocyclic Scaffolds and Ring Systems, including oxadiazoles and pyrazoles

The reactivity of the carbonyl groups and the nitrogen atom within the this compound structure makes it an ideal starting material for the synthesis of other heterocyclic systems. Through condensation and cyclization reactions, the pyrrolidone ring can be expanded or transformed into various five- and six-membered heterocycles.

Oxadiazoles: 1,3,4-Oxadiazoles are a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of 1,3,4-oxadiazoles often involves the cyclization of N-acylhydrazones. It is conceivable that this compound could react with hydrazides to form an intermediate that, upon oxidative cyclization, would yield a pyrrole-substituted 1,3,4-oxadiazole. This approach offers a pathway to novel hybrid molecules combining the structural features of both pyrroles and oxadiazoles.

Pyrazoles: Pyrazoles are another important class of nitrogen-containing heterocycles with diverse pharmacological applications. A common synthetic route to pyrazoles involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. The acetyl group and the lactam carbonyl of this compound present a potential 1,3-dicarbonyl-like synthon. Reaction with various hydrazines could lead to the formation of pyrazole rings fused or linked to the pyrrolidine core, generating novel molecular scaffolds for drug discovery.

Table 2: Potential Synthetic Pathways to Heterocyclic Scaffolds

| Target Heterocycle | Key Reagent | Plausible Reaction Type | Resulting Scaffold |

| 1,3,4-Oxadiazole | Hydrazides | Condensation followed by Oxidative Cyclization | Pyrrole-substituted 1,3,4-oxadiazole |

| Pyrazole | Hydrazine derivatives | Condensation-Cyclization | Pyrrolidine-fused or -linked pyrazole |

Contributions to Flavor and Fragrance Chemistry through Structural Diversification, exemplified by pyrrole-2,4-dicarbonyl derivatives

Pyrrole and its derivatives are known to contribute to the flavor and aroma of various foods, often formed during thermal processing through the Maillard reaction. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, generates a complex mixture of compounds, including many heterocyclic flavorants.

The synthesis of pyrrole-2,4-dicarbonyl derivatives is of particular interest in flavor chemistry. These compounds can be formed through various synthetic routes, and the core structure of this compound provides a foundation for accessing such molecules. For example, oxidation or rearrangement reactions could potentially introduce a second carbonyl group at the C4 position of the pyrrole ring, leading to the formation of pyrrole-2,4-dicarbonyl structures. The specific substitution pattern of these dicarbonyl derivatives would influence their organoleptic properties, offering a means for structural diversification and the creation of novel flavor profiles.

Potential Applications in Advanced Materials Science, such as copolymer production derived from heterocyclic compounds

Lactams, such as the pyrrolidone ring in this compound, are important monomers for the synthesis of polyamides through ring-opening polymerization. The resulting polymers can exhibit a range of useful properties, making them suitable for various applications in materials science.

The N-acetyl group in this compound can act as an activator for the anionic ring-opening polymerization of other lactams, such as ε-caprolactam, leading to the formation of block copolymers. In this scenario, the pyrrolidone derivative would be incorporated into the polymer chain, potentially modifying the properties of the resulting material.

Furthermore, the pyrrole moiety itself is a building block for conducting polymers. Polypyrrole and its derivatives are well-known for their electrical conductivity and are used in various electronic applications, including sensors, actuators, and electrochromic devices. Copolymers of pyrrole with other monomers can be synthesized to fine-tune the electrical, optical, and mechanical properties of the resulting materials. It is plausible that this compound could be chemically modified to introduce a polymerizable group, allowing for its incorporation into copolymers with pyrrole or other heterocyclic monomers. This would open up possibilities for creating novel functional polymers with tailored properties for advanced materials applications.

Q & A

Basic: What are the recommended synthetic routes for 1-Acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via multicomponent reactions or stepwise functionalization of pyrrole derivatives. For example, a four-component reaction involving acetylated intermediates and methylating agents under controlled temperatures (–20°C to reflux) has been reported, yielding functionalized pyrroles with 67–85% efficiency . Purification typically involves column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from methanol or 2-propanol to achieve >95% purity . Optimization focuses on solvent selection (e.g., dichloromethane for diazomethane reactions) and catalyst choice (e.g., triethylamine for base-mediated steps) .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- X-ray crystallography : SHELX software is widely used for single-crystal structure determination, resolving bond lengths and angles (mean C–C deviation: 0.003–0.005 Å) .

- Spectroscopy :

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~153–165 g/mol for related pyrroles) .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- Ventilation : Use fume hoods due to potential inhalation hazards .

- First aid : Skin/eye contact requires immediate rinsing with water (15+ minutes); ingestion mandates medical consultation .

- Storage : Keep in airtight containers away from oxidizing agents, as pyrrole derivatives may decompose under light or heat .

Advanced: How can reaction mechanisms for pyrrole functionalization be elucidated, particularly for acetyl and methyl group additions?

Answer:

Mechanistic studies involve:

- Isolation of intermediates : Trapping reactive species (e.g., enolates or carbocations) using quenching agents .

- Kinetic isotope effects (KIE) : Differentiate between electrophilic substitution (e.g., acetyl group addition at the α-position) and radical pathways .

- Computational modeling : Density functional theory (DFT) calculations predict transition states and regioselectivity, validated against experimental NMR/X-ray data .

Advanced: What computational tools are used to predict this compound’s reactivity or supramolecular interactions?

Answer:

- InChI-based descriptors : PubChem’s InChI=1S/C15H17NO3 provides stereochemical and connectivity data for docking studies .

- Molecular dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) or solvents .

- Crystallographic software (SHELXL) : Models disorder in crystal lattices, common in methyl-substituted pyrroles .

Advanced: How can researchers investigate the biological activity of this compound, such as antimicrobial or anticancer potential?

Answer:

- In vitro assays :

- Antimicrobial : Disk diffusion against Gram-positive/negative strains, with MIC values compared to controls .

- Anticancer : MTT assays on cell lines (e.g., HeLa), monitoring IC50 and apoptosis markers (caspase-3 activation) .

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing acetyl with carboxyl groups) to assess activity trends .

Advanced: What challenges arise in crystallographic studies of this compound, and how are they resolved?

Answer:

- Disorder in methyl groups : Common in symmetric pyrroles; resolved using SHELXL’s PART instruction to model partial occupancy .

- Twinned crystals : Data integration via SHELXE improves phase determination for high-throughput studies .

- Low-resolution data : Anomalous scattering (e.g., sulfur or halogen derivatives) enhances phasing accuracy .

Advanced: How do researchers interpret conflicting spectroscopic data, such as unexpected NMR splitting patterns?

Answer:

- Dynamic effects : Rotameric equilibria (e.g., acetyl group rotation) cause splitting; variable-temperature NMR confirms this .

- Solvent interactions : Deuterated solvents (CDCl3 vs. DMSO-d6) shift peaks due to hydrogen bonding; cross-reference with IR data .

- Impurity identification : HRMS and 2D NMR (COSY, HSQC) differentiate byproducts from the target compound .

Advanced: What strategies optimize purity (>99%) for pharmacological studies?

Answer:

- Recrystallization : Sequential solvent pairs (methanol/water, hexane/ethyl acetate) remove polar/non-polar impurities .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve baseline separation .

- Thermogravimetric analysis (TGA) : Detects volatile impurities (<1% weight loss at 150°C) .

Advanced: How do synthetic routes compare in yield, scalability, and environmental impact?

Answer:

Note : Green metrics (E-factor, atom economy) are underreported; future work should prioritize life-cycle analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.